5-(Tert-butyl)-3-hydroxyindolin-2-one
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Overview
Description
5-(Tert-butyl)-3-hydroxyindolin-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group and the hydroxyindolinone moiety in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-3-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the use of tert-butyl esters and amino acids, where tert-butyl esters are prepared using tert-butanol and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and environmentally friendly compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and acids.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Tert-butyl)-3-hydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-hydroxyindolin-2-one involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, exerting effects such as inhibition of enzymes or modulation of signaling pathways. This binding affinity makes it a valuable compound for drug development and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
5-(Tert-butyl)-3-hydroxyindolin-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This makes it distinct from other indole derivatives and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-tert-butyl-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)7-4-5-9-8(6-7)10(14)11(15)13-9/h4-6,10,14H,1-3H3,(H,13,15) |
InChI Key |
LOIXMTJNLTUZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2O |
Origin of Product |
United States |
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